2,5-dichloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Mechanism of Action
Target of Action
The primary target of 2,5-dichloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the gluconeogenesis pathway, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methoxy-2-(3-methoxyphenyl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,5-dichloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new antibiotics or other therapeutic agents.
Biological Studies: The compound can be used to study the effects of sulfonamides on various biological systems.
Industrial Applications: It can serve as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in the treatment of bacterial infections and has a similar structure.
Sulfapyridine: Known for its use in treating dermatitis herpetiformis.
Uniqueness
2,5-dichloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the methoxyphenyl group. These structural features may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
2,5-dichloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO4S/c1-22-13-5-3-4-11(8-13)15(23-2)10-19-24(20,21)16-9-12(17)6-7-14(16)18/h3-9,15,19H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJSHZKUUDZITN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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